Navigating the Synthetic Landscape of Methoxy-1,3,5-triazine Derivatives: A Technical Guide for Drug Discovery
Navigating the Synthetic Landscape of Methoxy-1,3,5-triazine Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of 2-Amino-4-methoxy-6-(substituted)-1,3,5-triazines for Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of a key subclass: 2-amino-4-methoxy-6-(substituted)-1,3,5-triazines. We will delve into the nuanced chemistry of these compounds, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.
A notable point of clarification arises around the specific entity 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine . While this name appears in some databases such as PubChem, a definitive CAS number and extensive experimental data for this specific structure remain elusive in peer-reviewed literature and commercial supplier catalogs.[2] In contrast, the isomeric and structurally related compound, 4-Chloro-6-methoxy-1,3,5-triazin-2-amine (CAS No. 7254-11-7) , is well-documented and commercially available.[3][4] This guide will, therefore, focus on the established chemistry of analogous and precursor triazine derivatives, providing a robust framework for the potential synthesis and understanding of novel structures like the aforementioned chloromethyl variant.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of substituted methoxy-1,3,5-triazines are pivotal to their behavior in biological systems and their tractability in the laboratory. Key parameters for a representative compound, 4-Chloro-6-methoxy-1,3,5-triazin-2-amine, are summarized below.
| Property | Value | Source |
| CAS Number | 7254-11-7 | [3] |
| Molecular Formula | C₄H₅ClN₄O | [3] |
| Molecular Weight | 160.56 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 221-223.5 °C (decomposes) | [5] |
| SMILES | COC1=NC(N)=NC(Cl)=N1 | [3] |
Synthesis of Key Methoxy-1,3,5-triazine Intermediates
The synthetic versatility of the 1,3,5-triazine core stems from the differential reactivity of its chlorine substituents on the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This allows for a stepwise and controlled introduction of various nucleophiles.
Core Synthesis Workflow
The general strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions, where the reactivity of the chlorine atoms is modulated by temperature.[1]
Caption: General synthetic workflow for substituted methoxy-1,3,5-triazines.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methoxy-1,3,5-triazine
This protocol is adapted from established literature procedures and serves as a foundational method for accessing key intermediates.[5]
Materials:
-
2-Amino-4,6-dichloro-1,3,5-triazine (CAS: 933-20-0)[6]
-
Methanol (reagent grade)
-
Potassium hydroxide (85%)
-
Deionized water
Procedure:
-
Suspend 50.0 g (0.3 mol) of 2-amino-4,6-dichloro-1,3,5-triazine in 600 mL of methanol in a suitable reaction vessel equipped with a stirrer and a thermometer.
-
While maintaining the temperature between 15-20 °C, add 19.5 g (0.3 mol) of 85% potassium hydroxide pellets portion-wise.
-
After the addition is complete, stir the resulting suspension at 10-15 °C for one hour.
-
Allow the reaction mixture to warm to room temperature over a period of 1.5 hours.
-
Collect the resulting white solid by filtration.
-
Wash the collected solid three times with deionized water.
-
Dry the product in vacuo to yield 2-amino-4-chloro-6-methoxy-1,3,5-triazine.
Reactivity and Further Functionalization
The 2-amino-4-chloro-6-methoxy-1,3,5-triazine intermediate is a versatile building block for creating diverse libraries of compounds. The remaining chlorine atom can be displaced by a variety of nucleophiles, typically requiring more forcing conditions (e.g., elevated temperatures) than the first two substitutions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a Meisenheimer-like intermediate, where the electron-withdrawing nature of the triazine ring facilitates nucleophilic attack.
Caption: Generalized SNAr mechanism for the functionalization of the triazine core.
This reactivity allows for the introduction of a wide range of functionalities, including but not limited to:
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Amines: Primary and secondary amines can be readily introduced to generate further substituted diamino-triazines.
-
Thiols: Thiolates can displace the chloride to form thioether linkages.
-
Alcohols and Phenols: Alkoxides and phenoxides can be used to create ether linkages, though this often requires stronger basic conditions.
Applications in Drug Discovery and Development
The structural and electronic properties of the 1,3,5-triazine ring make it an attractive scaffold for interacting with various biological targets. The ability to readily introduce three points of diversity allows for fine-tuning of a compound's pharmacological profile.
Established Biological Activities of Substituted Triazines:
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Anticancer Agents: Many triazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]
-
Kinase Inhibitors: The triazine core can serve as a hinge-binding motif in many kinase inhibitors.
-
Antimicrobial and Antiviral Agents: The scaffold has been incorporated into compounds with activity against a range of pathogens.[1]
The synthesis of compounds like the hypothetical 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine would likely involve the introduction of a chloromethyl group onto a pre-formed triazine ring, possibly through the reaction of a hydroxymethyl-triazine derivative with a chlorinating agent, or through a more complex multi-step synthesis.
Safety and Handling
Substituted chlorotriazines and their precursors should be handled with appropriate care in a laboratory setting.
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): This compound is corrosive and reacts with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Chlorinated Intermediates: Many of the chlorinated triazine intermediates are skin and eye irritants.[8]
-
General Handling: As with all chemical research, a thorough review of the Safety Data Sheet (SDS) for each reagent is essential before beginning any experimental work.
Conclusion
The 2-amino-4-methoxy-6-(substituted)-1,3,5-triazine scaffold represents a rich and versatile area of chemical space for drug discovery. By understanding the principles of sequential nucleophilic aromatic substitution on the cyanuric chloride core, researchers can efficiently generate libraries of novel compounds for biological screening. While the specific compound 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine remains to be fully characterized in the public domain, the synthetic strategies and chemical principles outlined in this guide provide a solid foundation for its potential synthesis and for the broader exploration of this promising class of molecules. The continued investigation of substituted 1,3,5-triazines is poised to yield new therapeutic agents with significant clinical potential.
References
- Kushwaha, N., & Sharma, C. S. (2022). Synthesis of Novel 6-(chloromethyl) - N2- (1 - (4-substituted phenyl) - 3-phenyl - 1H-pyrazol - 4-yl) methylene)-N4- aryl-1, 3, 5-triazine - 2, 4-diamine derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology, 15(7), 2985-2991.
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PubChem. 4,6-Dichloro-1,3,5-trazin-2-amine. [Link]
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PrepChem. Synthesis of 2-amino-4-chloro-6-methoxy-1,3,5-triazine. [Link]
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U.S. Environmental Protection Agency. 4-chloro-6-methoxy-1,3,5-triazin-2-amine - Cancer. [Link]
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HETEROCYCLES. SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. [Link]
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National Center for Biotechnology Information. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. [Link]
- Samaritani, S., et al. (2005). Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. Tetrahedron, 61(18), 4475-4483.
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U.S. Environmental Protection Agency CompTox Chemicals Dashboard. 4-chloro-6-methoxy-1,3,5-triazin-2-amine. [Link]
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Wikipedia. 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [Link]
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PubChemLite. 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine. [Link]
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PubChem. 4,6-Dichloro-1,3,5-trazin-2-amine. [Link]
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